molecular formula C13H19NO B1278600 1-Benzyl-4-methylpiperidin-4-ol CAS No. 3970-66-9

1-Benzyl-4-methylpiperidin-4-ol

Cat. No.: B1278600
CAS No.: 3970-66-9
M. Wt: 205.3 g/mol
InChI Key: UHVXBHRCGWKVOZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidin-4-ol (CAS: 3970-66-9) is a tertiary amine featuring a piperidine ring substituted with a benzyl group at the 1-position and a methyl group at the 4-position, along with a hydroxyl group at the 4-carbon. This compound is synthesized via nucleophilic addition to 1-benzylpiperidin-4-one using methyl magnesium bromide or methyl lithium, achieving yields of 79% and 85%, respectively . Its structure renders it a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of analogs for opioid receptors and electrochemical studies .

Properties

IUPAC Name

1-benzyl-4-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-13(15)7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHVXBHRCGWKVOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445706
Record name 1-Benzyl-4-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3970-66-9
Record name 4-Methyl-1-(phenylmethyl)-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3970-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-methylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

1-Benzyl-4-methylpiperidin-4-ol can be synthesized through several methods. One common synthetic route involves the reaction of N-Benzyl-4-piperidone with methylmagnesium bromide . The reaction conditions typically include the use of anhydrous solvents and controlled temperatures to ensure the desired product’s formation. Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or multi-step synthesis, to achieve higher yields and purity .

Chemical Reactions Analysis

1-Benzyl-4-methylpiperidin-4-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Synthesis Overview

The synthesis of 1-Benzyl-4-methylpiperidin-4-ol involves several steps, often utilizing complex methodologies that can include protection and deprotection strategies. Notably, the compound can be synthesized through reductive amination processes using different reagents to achieve desired yields .

Chemistry

In the field of chemistry, this compound serves as an important intermediate for synthesizing various organic compounds, including pharmaceuticals. Its ability to participate in multiple chemical reactions makes it a valuable building block for more complex molecules .

Biology

The biological activities of this compound have been extensively studied, particularly its interaction with biological targets:

  • Antiviral Activity : The compound has shown potential as a CCR5 antagonist, which is crucial for inhibiting HIV-1 entry into host cells. This property suggests its possible application in antiviral therapies .
  • Enzyme Inhibition : Research indicates that this compound may influence various biochemical pathways by interacting with enzymes and proteins, potentially leading to therapeutic effects in metabolic regulation and conditions like obesity and diabetes .

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic effects:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity, warranting further investigation into its mechanisms and efficacy against different cancer types .
  • Pain Management : Similar to other piperidine derivatives, there is interest in exploring its analgesic properties within the context of opioid research, paralleling compounds like fentanyl .

Several case studies highlight the applications of this compound:

  • Antiviral Research : A study demonstrated that this compound effectively inhibited HIV entry into cells by blocking the CCR5 receptor. This finding supports further exploration of its use in developing antiviral drugs targeting HIV .
  • Cancer Therapy Exploration : Research on piperidine derivatives has indicated potential anticancer properties, with ongoing studies focusing on their mechanisms of action against various cancer cell lines .
  • Metabolic Regulation : Investigations into the compound's role in metabolic pathways suggest it could be beneficial in treating metabolic disorders such as obesity and diabetes, highlighting its importance in therapeutic research .

Mechanism of Action

The mechanism of action of 1-Benzyl-

Biological Activity

1-Benzyl-4-methylpiperidin-4-ol (BMPO) is a piperidine derivative that has garnered attention for its diverse biological activities. This compound, with the molecular formula C13H19NOC_{13}H_{19}NO and a molecular weight of 205.3 g/mol, exhibits significant interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Target Receptors and Enzymes
BMPO primarily acts as an antagonist of the CCR5 receptor, which plays a crucial role in the entry of HIV-1 into host cells. By inhibiting this receptor, BMPO can prevent HIV-1 infection, showcasing its potential as an antiviral agent. Additionally, it has been implicated in modulating other pathways related to cellular metabolism and signaling.

Biochemical Pathways
The compound influences multiple biochemical pathways, including those involved in cell signaling and gene expression. Its interactions with enzymes and proteins can lead to significant changes in cellular functions, highlighting its potential therapeutic applications .

Biological Activities

Antiviral Properties
BMPO's antagonistic activity on the CCR5 receptor is particularly noteworthy in the context of HIV research. Studies indicate that it effectively inhibits HIV-1 entry into cells, making it a candidate for further investigation as an antiviral therapeutic.

Analgesic Effects
Research also suggests that BMPO may exert analgesic effects through interactions with opioid receptors in the central nervous system. This mechanism indicates potential applications in pain management .

Metabolic Effects
In vivo studies have demonstrated that BMPO can significantly reduce blood glucose levels and improve lipid profiles (decreasing LDL cholesterol and triglycerides) in ob/ob mouse models. This suggests a role for BMPO in metabolic regulation and possibly in treating conditions like obesity and diabetes .

Case Studies

  • Antiviral Activity : In laboratory settings, BMPO was shown to inhibit HIV-1 entry effectively at varying concentrations, demonstrating dose-dependent efficacy. The compound's stability under standard laboratory conditions supports its potential for therapeutic use.
  • Metabolic Regulation : In a study involving ob/ob mice, oral administration of BMPO resulted in significant reductions in blood glucose levels and improvements in lipid metabolism, indicating its potential as an anti-diabetic agent .
  • CYP Inhibition : Although BMPO shows promise, studies have indicated that it may inhibit cytochrome P450 enzymes (CYP3A4), which could pose challenges regarding drug interactions and side effects .

Summary of Biological Activities

Activity TypeMechanism of ActionObserved Effects
AntiviralCCR5 receptor antagonistInhibition of HIV-1 entry
AnalgesicOpioid receptor activationPain relief
MetabolicModulation of glucose and lipid metabolismReduced blood glucose, LDL cholesterol

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The pharmacological and physicochemical properties of piperidine derivatives are highly dependent on substituent type and position. Key analogs include:

Compound Name Substituents CAS Number Key Properties/Applications References
1-Benzyl-4-phenylpiperidin-4-ol 4-phenyl 63843-83-4 Increased lipophilicity; potential CNS activity due to aromatic interactions .
1-Benzyl-3-methylpiperidin-4-ol 3-methyl 91600-19-0 Altered steric hindrance; impacts receptor binding selectivity .
1-Benzyl-4-(hydroxymethyl)piperidin-4-ol 4-hydroxymethyl 775-15-5 Enhanced hydrophilicity; suitable for aqueous-phase reactions .
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol 4-(4-fluorophenyl) 163631-02-5 Fluorine-induced electronic effects; improved metabolic stability .

Key Observations :

  • Lipophilicity : The 4-phenyl analog (63843-83-4) exhibits higher lipophilicity compared to the methyl-substituted parent compound, enhancing membrane permeability .
  • Hydrophilicity : Hydroxymethyl substitution (775-15-5) increases water solubility, making it advantageous for drug formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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